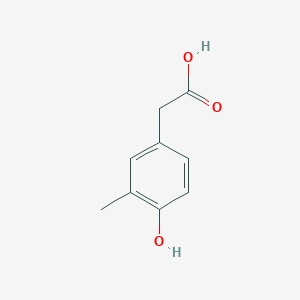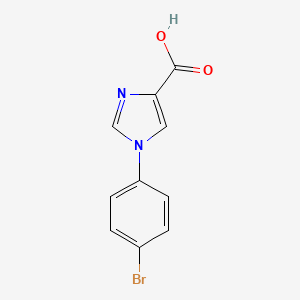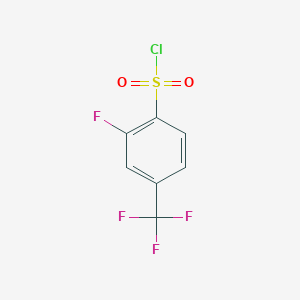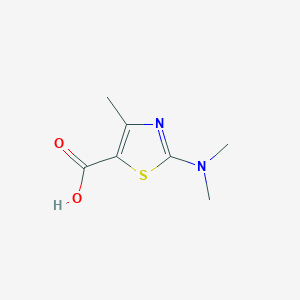
(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, commonly referred to as CFM, is a synthetic organic compound with a wide range of applications in the field of scientific research. CFM is a versatile compound, with potential applications in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Crystal Structure Analysis : This compound is part of a study on boric acid ester intermediates with benzene rings, obtained through a three-step substitution reaction. The study confirmed the structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was used to further calculate the molecular structures, comparing them with X-ray diffraction values. The study highlighted the consistency of molecular structures optimized by DFT with those determined by single-crystal X-ray diffraction, and investigated the molecular electrostatic potential and frontier molecular orbitals of the compounds to reveal some physicochemical properties (Huang et al., 2021).
Molecular Structure and Conformation
- Conformational and Crystallographic Analyses : Another study presented the synthesis of a novel pyrrolo[1,2-c][1.3]benzodiazepine analogue, detailing a seven-step synthesis process. This research provided insights into the molecular and crystal structures of the compound, emphasizing the significance of the conformational and crystallographic analyses in understanding the compound's chemical behavior (Rotas, Kimbaris, & Varvounis, 2011).
Physicochemical Properties
- Molecular Electrostatic Potential and Physicochemical Analysis : The physicochemical properties and molecular electrostatic potential of compounds similar to "(3-Chloro-5-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" were explored through DFT. The study provides valuable insights into the electronic structure and potential applications of these compounds, highlighting the importance of theoretical calculations in predicting chemical behavior (Huang et al., 2021).
Application in Crystallography
- Isomorphous Structures and Disorder Treatment : Research on isomorphous structures related to the compound showcases the chlorine-methyl exchange rule. This study underscores the role of disorder treatment in enhancing the description of molecular structures, providing a foundation for understanding the crystallography of complex organic compounds (Swamy et al., 2013).
Mecanismo De Acción
Mode of Action
Based on its structural similarity to indole derivatives and imidazole-containing compounds , it might interact with its targets through similar mechanisms. These could include binding to receptors, inhibiting enzymes, or modulating ion channels. The exact changes resulting from these interactions would depend on the specific targets involved.
Biochemical Pathways
Given its structural similarity to indole and imidazole derivatives , it might influence similar pathways. These could include various signaling pathways, metabolic pathways, or cell cycle processes. The downstream effects would depend on the specific pathways and targets involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include temperature, pH, presence of other molecules, and the specific cellular or tissue environment.
Propiedades
IUPAC Name |
(3-chloro-5-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJRABGLXQLQFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643948 |
Source


|
| Record name | (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-66-1 |
Source


|
| Record name | Methanone, (3-chloro-5-fluorophenyl)[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-5-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)











